molecular formula C8H16N2O4S B1290414 tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide CAS No. 952212-86-1

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Cat. No.: B1290414
CAS No.: 952212-86-1
M. Wt: 236.29 g/mol
InChI Key: TZEXBPGMKLDBTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves several steps. One common synthetic route includes the reaction of a thiadiazinane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

    tert-Butyl 1,2,6-thiadiazinane-2-carboxylate: Lacks the sulfone group, which may result in different chemical properties and reactivity.

    tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1-oxide: Contains only one oxygen atom in the sulfone group, leading to different oxidation states and reactivity.

    tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1,1-trioxide: Contains an additional oxygen atom, which may enhance its oxidizing properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Biological Activity

Tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide is a heterocyclic compound notable for its unique structural features, including a thiadiazinane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structure and Composition

  • Molecular Formula : C₈H₁₆N₂O₄S
  • Molar Mass : Approximately 236.29 g/mol
  • Structural Features : The compound contains nitrogen, sulfur, oxygen, and carbon atoms arranged in a thiadiazinane ring structure.

Synthesis

Several synthetic routes have been developed for this compound. These methods allow for the production of derivatives tailored for specific biological activities. The synthesis typically involves reactions with various reagents under controlled conditions to ensure high yields and purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Candida albicans30 μg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer properties. Studies have shown that it induces apoptosis in several cancer cell lines by activating specific signaling pathways. For example:

  • Cell Lines Tested :
    • SK-Hep-1 (liver cancer)
    • MDA-MB-231 (breast cancer)
    • NUGC-3 (gastric cancer)

The compound exhibited IC50 values ranging from 5 to 10 μM across these cell lines, indicating moderate to strong cytotoxic effects against cancer cells .

The biological activity of this compound is believed to stem from its interaction with various enzymes and proteins:

  • Aldose Reductase Inhibition : The compound inhibits aldose reductase activity, which is crucial in glucose metabolism and may have implications for diabetic complications.
  • Cell Signaling Modulation : It modulates key cell signaling pathways involved in cell proliferation and apoptosis. This modulation is critical in cancer therapy as it can lead to reduced tumor growth and increased cancer cell death .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. They reported that the compound effectively inhibited bacterial biofilm formation at sub-MIC levels and demonstrated synergy when combined with conventional antibiotics .

Investigation of Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers treated several cancer cell lines with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This study highlighted the potential of this compound as a novel therapeutic agent in oncology .

Properties

IUPAC Name

tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXBPGMKLDBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(3-chloropropyl)sulfamoylcarbamate (2 g, 7.333 mmol) in DMSO (10 mL), was added K2CO3 (5.068 g, 36.665 mmol) at room temperature. The reaction mixture was agitated for 4 hr and extracted using ethyl acetate and NH4Cl solution. The organic layer was dried over MgSO4. The residue was purified by silica gel column chromatography to give tert-butyl 1,2,6-thiadiazinan-2-carboxylate 1,1-dioxide (689 mg, 2.92 mmol, 40%, white solid). 1H NMR (300 MHz, CDCl3): δ 4.47 (br, 1H), 3.95-3.91 (m, 2H), 3.55-3.49 (m, 2H), 1.89-1.82 (m, 2H), 1.54 (m, 9H).
Name
tert-butyl N-(3-chloropropyl)sulfamoylcarbamate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.068 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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